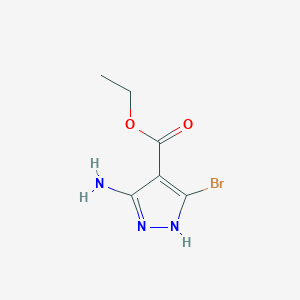

Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

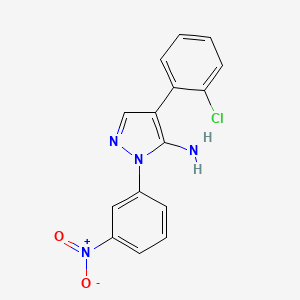

“Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C6H8BrN3O2 . It has a molecular weight of 234.05 . This compound is typically stored in a refrigerator and is available in solid form .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, has been a subject of research . One method involves the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . This innovative protocol offers a simple reaction workup, presenting valuable eco-friendly attributes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8BrN3O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H3,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical and Chemical Properties Analysis

“this compound” has a density of 1.7±0.1 g/cm3, a boiling point of 392.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.2±3.0 kJ/mol, and it has a flash point of 190.9±26.5 °C . The compound has a molar refractivity of 47.1±0.3 cm3, a polar surface area of 81 Å2, and a molar volume of 133.8±3.0 cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is utilized in the synthesis of various heterocyclic compounds. For instance, it undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are crucial intermediates for further chemical transformations (Lebedˈ et al., 2012).

Corrosion Inhibition

In the field of industrial chemistry, derivatives of this compound, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have shown effectiveness as corrosion inhibitors. These inhibitors are especially useful in protecting mild steel in industrial pickling processes. Their efficiency and the protective film formation on metal surfaces have been confirmed through various analytical techniques (Dohare et al., 2017).

Pharmaceutical Applications

While avoiding information on drug use, dosage, and side effects, it's notable that this compound derivatives have been explored for potential pharmaceutical applications. For example, they have been used in the synthesis of novel compounds with potential analgesic and anti-inflammatory properties. These compounds have been evaluated for their therapeutic effects through various biological assays (Gokulan et al., 2012).

Crystallography and Structural Analysis

The compound and its derivatives have been subject to crystallographic studies to determine their molecular structures. These studies are pivotal in understanding the compound's physical and chemical properties and its interactions with other molecules. Such structural analyses contribute to the design of new materials and drugs (Wu et al., 2005).

Synthesis of Pyrazole Derivatives

This compound is a key intermediate in synthesizing various pyrazole derivatives. These derivatives have applications in diverse fields ranging from agriculture to pharmaceuticals. Their synthesis often involves novel methodologies that enhance efficiency and yield (Gein et al., 2014).

Safety and Hazards

The safety information for “Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 (IF ON SKIN), P304 (IF INHALED), P305 (IF IN EYES), P313 (Get medical advice/attention), P332 (If skin irritation occurs), P337 (If eye irritation persists), P338 (Remove contact lenses if present and easy to do – continue rinsing), P340 (Remove person to fresh air and keep comfortable for breathing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .

Mechanism of Action

Target of Action

The primary targets of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .

Pharmacokinetics

The compound is a solid at room temperature and is stored in a refrigerator . Its molecular weight is 234.05 , which may influence its absorption and distribution.

Result of Action

Given the diverse biological activities of pyrazole derivatives , this compound may have multiple effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity. This compound is stable at room temperature and is typically stored in a refrigerator . .

Biochemical Analysis

Biochemical Properties

It is known that pyrazoles, the class of compounds to which it belongs, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Molecular Mechanism

It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under refrigeration

Properties

IUPAC Name |

ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H3,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSVDVBINJVXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-chloro-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2749049.png)

![Spiro[3.3]heptane-1,3-diamine;dihydrochloride](/img/structure/B2749054.png)

![N-cyclohexyl-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2749057.png)

![[2-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2749058.png)

![N-(2,6-difluorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2749059.png)

![N-(furan-2-ylmethyl)-3-(isopropylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2749061.png)

![3-Cyclopropyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2749062.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749063.png)

![1-[5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2749064.png)

![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)